Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-
Description
The compound "Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-" is a substituted benzene derivative featuring a sulfonyl group at the para position, a methoxy group at the ortho position, and a nitro group at the meta position. The dichloroethyl substituent may contribute to lipophilicity and halogen-mediated interactions, while the nitro and methoxy groups influence electronic and steric properties .
Properties
CAS No. |
10230-76-9 |
|---|---|
Molecular Formula |
C9H9Cl2NO5S |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
4-(2,2-dichloroethylsulfonyl)-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO5S/c1-17-8-3-2-6(4-7(8)12(13)14)18(15,16)5-9(10)11/h2-4,9H,5H2,1H3 |
InChI Key |
MVFNAYBRMRRTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- typically involves multiple steps, starting with the nitration of methoxybenzene to introduce the nitro group. This is followed by sulfonylation to attach the 2,2-dichloroethylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated molecular weight. †Assumed based on purity trends in evidence.
Key Observations:
Substituent Effects on Reactivity: The sulfonyl group in the target compound and 4-Chlorophenyl Methyl Sulfone increases polarity and may enhance solubility in polar solvents compared to non-sulfonated analogs like 4-(Difluoromethoxy)nitrobenzene .
Molecular Weight and Applications :
- The target compound’s higher molecular weight (298.06 g/mol) compared to simpler derivatives like 4-(Difluoromethoxy)nitrobenzene (213.12 g/mol) suggests increased complexity for specialized applications, such as polymer precursors or bioactive molecules.
Nitro Group Positioning :
- The meta-nitro group in the target compound contrasts with the para-nitro group in 60984-98-7 , which may influence regioselectivity in further functionalization reactions.
Physical State and Stability :
- Compounds with multiple methoxy groups (e.g., 29973-92-0 ) exhibit solid-state stability, suggesting the target compound’s methoxy substituent could similarly enhance crystallinity.
Biological Activity
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- (CAS Number: 10230-76-9) is a synthetic compound with significant biological activity, particularly noted for its potential toxicological effects. This article explores its biological activity, including its carcinogenic properties, toxic effects on various organ systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉Cl₂NO₅S |
| Molecular Weight | 314.14 g/mol |
| LogP | 3.7848 |
| PSA (Polar Surface Area) | 97.57 Ų |
Carcinogenicity
Research indicates that Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- exhibits carcinogenic properties in animal models. Studies have shown that chronic exposure leads to significant increases in the incidence of tumors, particularly hepatocellular carcinoma in mice. In one study, male mice exposed to high doses (20,000 ppm) exhibited a tumor incidence of 39 out of 50 compared to only 16 out of 50 in control groups .
Organ Toxicity
The compound has demonstrated a range of toxic effects on various organ systems:
- Hematological Effects : Significant reductions in red blood cell counts and hemoglobin concentrations were observed in both male and female subjects at doses as low as 2000 ppm. Notably, the incidence of anemia increased with dose .
- Renal and Hepatic Effects : Histopathological examinations revealed chronic progressive nephropathy and liver lesions in treated animals. The severity of kidney damage escalated with increasing dosage .
- Weight Changes : A dose-dependent decrease in body weight was noted across multiple studies, indicating systemic toxicity .
Study Overview
A comprehensive evaluation involved administering varying doses of the compound to rats and mice over extended periods. The findings highlighted critical insights into the biological activity of the compound:
-
Rats :
- Doses : 2000 ppm to 8000 ppm.
- Findings : Males showed increased organ weights (lungs, kidneys) and significant biochemical alterations at doses ≥2000 ppm.
- Body Weight Impact : Notable reductions in body weight gain were recorded at higher doses.
-
Mice :
- Doses : 5000 ppm to 20,000 ppm.
- Findings : Increased relative weights of adrenals and spleen; significant incidence of hepatocellular carcinoma at the highest dose.
- Survival Rates : Deteriorated survival rates were observed with increasing dosages; only 16 out of 50 survived at the highest exposure level .
The mechanisms underlying the biological activity of Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- are not fully elucidated but may involve:
- Metabolic Activation : The compound undergoes metabolic conversion leading to the formation of reactive intermediates that can bind to cellular macromolecules.
- Oxidative Stress : Induction of oxidative stress may contribute to cellular damage and subsequent carcinogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
